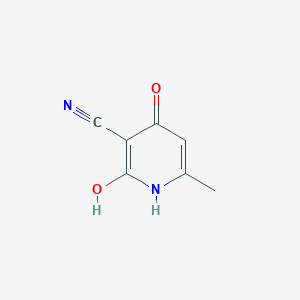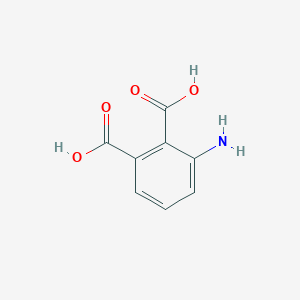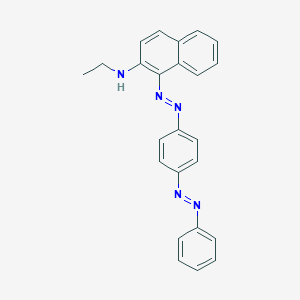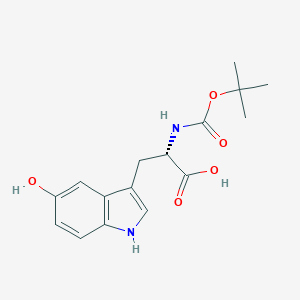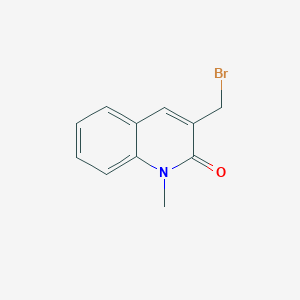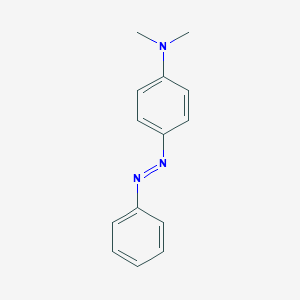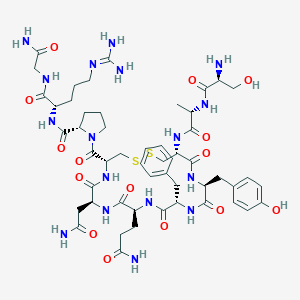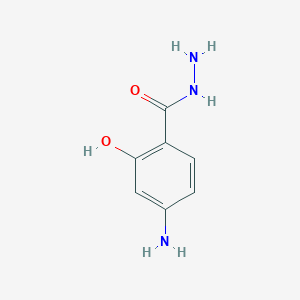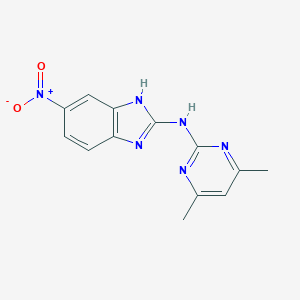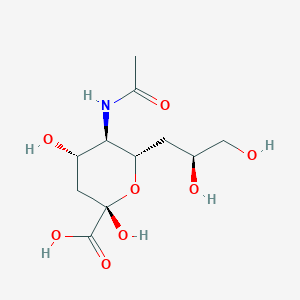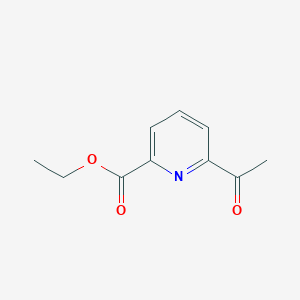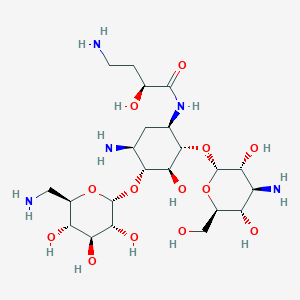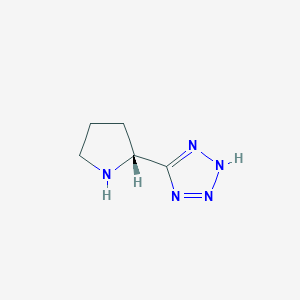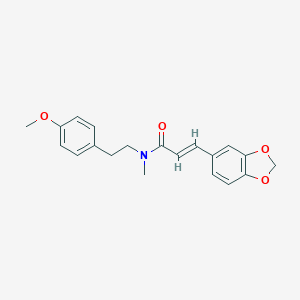![molecular formula C7H8BrNO B045889 2-Bromo-1-[4-pyridyl]ethanol CAS No. 118838-55-4](/img/structure/B45889.png)
2-Bromo-1-[4-pyridyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[4-pyridyl]ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound is also known as BPE and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups such as aldehydes, ketones, and acids.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[4-pyridyl]ethanol. However, it has been reported to exhibit antimicrobial activity against various microorganisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Bromo-1-[4-pyridyl]ethanol in lab experiments is its ability to react with different functional groups. However, one of the limitations is that it is not readily available and requires a multi-step synthesis process.
Future Directions
There are several future directions for the use of 2-Bromo-1-[4-pyridyl]ethanol in scientific research. One of the potential areas of research is in the development of new organic compounds with unique properties. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of this compound. Finally, there is a need to explore alternative synthesis methods that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-Bromo-1-[4-pyridyl]ethanol can be achieved through a multi-step process. The first step involves the reaction of 4-pyridylmagnesium bromide with ethylene oxide. This reaction produces 4-pyridylethanol, which is then brominated using N-bromosuccinimide to produce 2-Bromo-1-[4-pyridyl]ethanol.
Scientific Research Applications
2-Bromo-1-[4-pyridyl]ethanol has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds due to its ability to react with different functional groups.
properties
CAS RN |
118838-55-4 |
|---|---|
Product Name |
2-Bromo-1-[4-pyridyl]ethanol |
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
InChI Key |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
Canonical SMILES |
C1=CN=CC=C1C(CBr)O |
synonyms |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



